1-Bromo-2,4-dimethylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

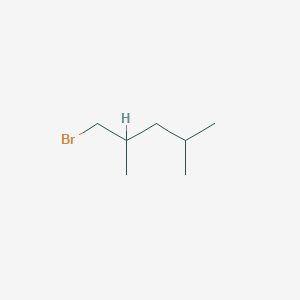

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPLOXIDSDCSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605736 | |

| Record name | 1-Bromo-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-91-8 | |

| Record name | 1-Bromo-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2,4-dimethylpentane CAS number

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane

Abstract

This technical guide provides a comprehensive overview of this compound, a primary alkyl halide utilized as a building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, characteristic reactivity, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to ensure safe and effective use in a laboratory setting. The core of this document is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is an organobromine compound with a branched aliphatic backbone. Its structure features methyl groups at positions 2 and 4, which introduce significant steric hindrance around the alkyl chain, influencing its reactivity.[1] The definitive identifier for this chemical is its CAS number: 6570-91-8 .[2][3][4]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6570-91-8 | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₇H₁₅Br | [2][3][4] |

| Molecular Weight | 179.10 g/mol | [2][4] |

| Boiling Point | 159.7 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| SMILES | CC(C)CC(C)CBr | [4][5] |

| InChIKey | SQPLOXIDSDCSKA-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this primary alkyl halide involves the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol. Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation, as it converts the hydroxyl group into a good leaving group in situ, which is then displaced by the bromide ion.

Causality of Experimental Choice:

The choice of PBr₃ is deliberate. Unlike using HBr, this method avoids strongly acidic conditions that could promote carbocation rearrangements, which are especially plausible in branched systems. The reaction proceeds via an Sₙ2 mechanism on an intermediate phosphite ester, ensuring that the bromine is installed specifically at the primary carbon without skeletal rearrangement.

Experimental Protocol: Synthesis from 2,4-dimethyl-1-pentanol

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a drying tube) is placed in an ice-water bath.

-

Reagents: Add 2,4-dimethyl-1-pentanol to the flask, dissolved in a suitable anhydrous solvent like diethyl ether.

-

Reaction: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. A stoichiometric ratio of alcohol to PBr₃ of 3:1 should be used.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Caption: General workflow for synthesizing this compound.

Reactivity and Synthetic Applications

As a primary alkyl halide, this compound is a versatile substrate for introducing the 2,4-dimethylpentyl group into molecules. Its reactivity is primarily dictated by the accessibility of the carbon atom bearing the bromine (C1).

-

Nucleophilic Substitution (Sₙ2) Reactions: It readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds. However, the methyl group at the adjacent C2 position provides some steric hindrance, which can slow the rate of reaction compared to unbranched primary halides like 1-bromopentane. This steric influence is a key consideration in planning reaction times and conditions.

-

Elimination (E2) Reactions: When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), it can undergo an E2 elimination to form 2,4-dimethyl-1-pentene. The use of a bulky base favors the removal of a proton from the less-hindered C1, leading to the Hofmann product, although Zaitsev's rule would typically predict elimination toward the more substituted carbon.

-

Organometallic Formation: It can be used to form Grignard reagents by reacting with magnesium metal in anhydrous ether. The resulting Grignard reagent, (2,4-dimethylpentyl)magnesium bromide, is a potent carbon nucleophile for building more complex molecular skeletons.

Caption: Major reaction pathways for this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[4] The Globally Harmonized System (GHS) classifications highlight its primary dangers.[4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H335: May cause respiratory irritation.[4]

Protocol for Safe Handling and Storage

| Aspect | Procedure | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[6][7] | To prevent severe skin burns, eye damage, and absorption. |

| Ventilation | Handle exclusively in a well-ventilated chemical fume hood.[6][7][8] | To avoid inhalation of vapors, which can cause respiratory irritation. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[6][8][9] | The compound is a flammable liquid and its vapors can form explosive mixtures with air. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][8] Store away from strong oxidizing agents and strong bases. | To prevent degradation, pressure buildup, and dangerous reactions with incompatible materials. |

| Spill Response | In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9] | To contain the hazardous material and prevent fire or further exposure. |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Skin: Take off all contaminated clothing immediately and rinse skin with water/shower for at least 15 minutes. Inhalation: Move the person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes.[7][8] | To mitigate the severe corrosive and irritant effects of the chemical. |

| Disposal | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[6][8] | To ensure environmental protection and regulatory compliance. |

Conclusion

This compound is a valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility as a precursor is well-established, providing a route to introduce a sterically defined alkyl fragment. A thorough understanding of its properties, synthetic preparation, and reactivity, combined with unwavering adherence to stringent safety protocols, is essential for its effective and responsible use in advancing research and development goals.

References

- 1. 1-Bromo-4,4-dimethylpentane | 6570-95-2 | Benchchem [benchchem.com]

- 2. This compound | CAS#:6570-91-8 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H15Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H15Br) [pubchemlite.lcsb.uni.lu]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-dimethylpentane

Introduction

1-Bromo-2,4-dimethylpentane is a halogenated hydrocarbon with the chemical formula C7H15Br.[1][2] As a primary alkyl halide, its physical and chemical characteristics are of significant interest in various fields of chemical research and development, particularly in synthetic organic chemistry where it can serve as a building block for more complex molecules. The arrangement of its methyl groups introduces chirality at the C2 position (for the (R)- and (S)-enantiomers), which can influence its reactivity and physical properties in stereospecific applications. This guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and the scientific principles that underpin these measurements.

Molecular Structure and Identification

A thorough understanding of a compound's physical properties begins with a clear characterization of its molecular structure.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes its key physical data.

| Property | Value | Source(s) |

| Boiling Point | 159.7 ± 8.0 °C at 760 mmHg | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [1][2] |

| Refractive Index | 1.446 | [2] |

| Flash Point | 45.3 ± 13.6 °C | [1][2] |

| Melting Point | Not Available | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | General principle for alkyl halides |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical science. The following sections detail robust, self-validating protocols for measuring the key physical parameters of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkyl halides, the boiling point is influenced by factors such as molecular weight and intermolecular forces, primarily van der Waals dispersion forces.[6] The boiling point of this compound is higher than that of its non-brominated parent alkane due to its greater molecular weight and increased polarizability.[7]

This method is advantageous as it requires a minimal amount of the sample.[8]

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.

-

Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.

-

Apparatus Assembly: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

-

Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

Causality and Self-Validation: This method is self-validating because the point at which the liquid re-enters the capillary tube precisely corresponds to the temperature where the vapor pressure of the substance equals the external pressure. The slow cooling ensures thermal equilibrium, leading to an accurate measurement.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property.[10][11] For liquids, it is typically measured in grams per milliliter (g/mL).

A straightforward method for determining the density of a liquid involves measuring its mass and volume.[12][13][14]

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of this compound is added to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is used.

-

Mass of Container and Liquid: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Causality and Self-Validation: The accuracy of this method is contingent on the precision of the mass and volume measurements. Using a calibrated pycnometer provides a more accurate volume measurement than a graduated cylinder. Repeating the measurement multiple times and averaging the results serves as a self-validating step to minimize random errors.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that can be used for the identification and purity assessment of liquid compounds.[15]

The Abbé refractometer is a common laboratory instrument for measuring the refractive index of liquids.[16]

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the scale.

-

Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C.[15]

Causality and Self-Validation: The principle behind this measurement is Snell's Law, which relates the angles of incidence and refraction to the refractive indices of the two media. The instrument provides a direct reading of the refractive index. Regular calibration with a known standard ensures the trustworthiness of the measurements.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[17][18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

The physical properties of this compound are essential for its effective and safe use in research and development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of its boiling point, density, and refractive index. A thorough understanding of these properties and the principles behind their measurement is paramount for any scientist working with this compound.

References

- 1. This compound | CAS#:6570-91-8 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H15Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6570-91-8 [sigmaaldrich.com]

- 5. (2R)-1-bromo-2,4-dimethylpentane | C7H15Br | CID 44517869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chapter 7 Notes [web.pdx.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. chm.uri.edu [chm.uri.edu]

- 12. homesciencetools.com [homesciencetools.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. athabascau.ca [athabascau.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. cdn.chemservice.com [cdn.chemservice.com]

1-Bromo-2,4-dimethylpentane molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-Bromo-2,4-dimethylpentane for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound (C₇H₁₅Br), a key alkyl halide intermediate in synthetic chemistry. For researchers, scientists, and drug development professionals, an accurate understanding of molecular weight is fundamental for compound verification, reaction stoichiometry, and analytical characterization. This document delineates the theoretical calculation of both the average molecular weight and the monoisotopic mass, contextualizes these values for different applications, and presents a validated experimental workflow for their verification using mass spectrometry. By integrating foundational principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the precise handling and characterization of this compound.

Chemical Identity and Significance of this compound

This compound is a halogenated alkane whose utility in organic synthesis stems from its role as an alkylating agent. Its branched structure offers unique steric properties that can be exploited in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Structure: A pentane backbone with methyl groups at positions 2 and 4, and a bromine atom at position 1.

Given its application in contexts requiring high purity and precise quantity, such as in Grignard reactions or nucleophilic substitutions, the definitive determination of its molecular weight is the first critical step in ensuring experimental reproducibility and success.

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (or molar mass) and the monoisotopic mass. The distinction is critical for aligning theoretical calculations with experimental outcomes.

Average Molecular Weight (Molar Mass)

The average molecular weight is calculated using the standard atomic weights of the constituent elements, which are weighted averages based on their natural isotopic abundances.[5] This value is paramount for gravimetric analysis and calculating molar quantities for chemical reactions.

The calculation is based on the following IUPAC-recommended standard atomic weights:

The molecular formula C₇H₁₅Br dictates the following composition:

-

7 atoms of Carbon

-

15 atoms of Hydrogen

-

1 atom of Bromine

Table 1: Calculation of Average Molecular Weight for this compound

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Total | 179.101 |

The calculated average molecular weight is 179.101 g/mol , which aligns with values reported in chemical databases.[1][4][11]

Monoisotopic Mass

In contrast, monoisotopic mass is the sum of the masses of the most abundant stable isotope of each element in the molecule. This value is indispensable for high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by a single neutron's mass.

The masses of the principal isotopes are:

-

Carbon: ¹²C = 12.000000 u (by definition)[12]

-

Hydrogen: ¹H = 1.007825 u

-

Bromine: ⁷⁹Br = 78.918337 u[13]

Table 2: Calculation of Monoisotopic Mass for this compound

| Element (Isotope) | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Total | 178.035712 |

The monoisotopic mass is 178.03571 Da , representing the M+ peak for the molecule containing only the most common isotopes.[1]

Experimental Verification by Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the definitive technique for this purpose.

Expertise in Method Selection

For a relatively small, non-polar molecule like this compound, Electron Ionization (EI) is a robust choice. EI is a hard ionization technique that often produces a clear molecular ion (M⁺˙) and a rich fragmentation pattern, which can serve as a structural fingerprint. Electrospray Ionization (ESI) is less suitable as the molecule lacks easily ionizable functional groups.

Self-Validating Protocol for Mass Spectrometry Analysis

This protocol incorporates calibration and internal checks to ensure the trustworthiness of the results.

-

Instrument Preparation & Calibration:

-

Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) across the desired mass range (e.g., 50-300 m/z). This ensures mass accuracy.

-

Run a solvent blank (e.g., hexane or ethyl acetate) to verify the cleanliness of the system and establish a baseline.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane. High concentration can lead to detector saturation.

-

-

Data Acquisition:

-

Inject the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) inlet for separation and purification.

-

Set the ion source to Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are reproducible and comparable to library spectra.

-

Acquire data across the calibrated mass range.

-

-

Data Analysis & Interpretation:

-

Identify the molecular ion peak. Crucially, for a bromine-containing compound, the molecular ion will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by approximately 2 Da. [8] This is due to the natural abundance of the two stable bromine isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[13]

-

The peak at m/z ≈ 178 corresponds to the [C₇H₁₅⁷⁹Br]⁺ ion.

-

The peak at m/z ≈ 180 corresponds to the [C₇H₁₅⁸¹Br]⁺ ion.

-

The presence and ~1:1 ratio of this M⁺ and M+2 doublet is a definitive confirmation of a monobrominated compound.

-

Analyze the fragmentation pattern to further confirm the structure.

-

Workflow Visualization

Caption: Experimental workflow for the verification of this compound molecular weight.

Impact on Research and Drug Development

An unimpeachable molecular weight value is not merely academic; it has direct consequences in a professional research setting.

-

Compound Identity and Purity: Experimental verification that matches the theoretical mass confirms that the correct material is in hand and is not contaminated with impurities of different masses.

-

Stoichiometric Precision: In multi-step syntheses, accurate molar quantities are essential for maximizing yield and minimizing side reactions. An incorrect molecular weight leads to systematic errors in all subsequent reaction steps.

-

Physicochemical Profiling: Molecular weight is a key descriptor in computational models that predict drug-like properties, such as those governed by Lipinski's Rule of Five. Accurate values are necessary for reliable in silico screening of potential drug candidates.

Conclusion

The molecular weight of this compound is definitively calculated as 179.101 g/mol (average molecular weight) and its monoisotopic mass as 178.03571 Da . While theoretical calculation provides the expected value, rigorous experimental verification via mass spectrometry, paying close attention to the characteristic bromine isotopic pattern, is the gold standard for confirming compound identity in any research or development setting. This dual approach ensures the scientific integrity and reproducibility of any work involving this important synthetic building block.

References

- 1. This compound | C7H15Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:6570-91-8 | Chemsrc [chemsrc.com]

- 3. (2R)-1-bromo-2,4-dimethylpentane | C7H15Br | CID 44517869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6570-91-8 [sigmaaldrich.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. 1-Bromo-2,2-dimethylpentane | C7H15Br | CID 65438534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane: Structure, Synthesis, and Applications

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-bromo-2,4-dimethylpentane. It emphasizes the compound's structural characteristics, synthetic methodologies, and key applications in organic synthesis, grounding all information in established scientific principles and verifiable data.

Core Molecular Structure and Nomenclature

This compound is a primary alkyl halide featuring a pentane backbone. The International Union of Pure and Applied Chemistry (IUPAC) name precisely describes its structure: a bromine atom is attached to the first carbon (C1), with methyl groups located at the second (C2) and fourth (C4) positions.[1][2]

Key Structural Identifiers:

The presence of a chiral center at the C2 position means that this compound can exist as stereoisomers, specifically enantiomers ((2R)- and (2S)-1-bromo-2,4-dimethylpentane).[5] This stereoisomerism is a critical consideration in asymmetric synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule can be dependent on its specific stereochemistry.

Caption: Skeletal structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in reactions.

Table of Physical Properties:

| Property | Value |

| Boiling Point | 159.7 ± 8.0 °C at 760 mmHg[3] |

| Density | 1.1 ± 0.1 g/cm³[3] |

| Molecular Formula | C₇H₁₅Br[3] |

Spectroscopic Characterization:

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the parent alkane, 2,4-dimethylpentane, displays signals in the upfield region (δ = 0.9–1.2 ppm), which is characteristic of a saturated hydrocarbon.[7] The introduction of the electronegative bromine atom in this compound will cause a downfield shift for the protons on the carbon adjacent to the bromine (C1). The splitting patterns of the signals will be complex due to the chirality and branching of the molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The carbon atom bonded to the bromine (C1) will be significantly shifted downfield due to the halogen's electron-withdrawing effect.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic absorption band for the C-Br stretch is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthetic Methodologies

The synthesis of this compound can be achieved through various established methods in organic chemistry. The choice of a particular synthetic route depends on factors such as starting material availability, desired yield, and required purity.

3.1. From 2,4-Dimethyl-1-pentanol via Nucleophilic Substitution

A reliable and selective method for preparing this compound is the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol. This transformation can be efficiently carried out using phosphorus tribromide (PBr₃). The reaction proceeds through an Sₙ2 mechanism, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Workflow: Alcohol to Alkyl Bromide Conversion

Caption: A generalized workflow for the synthesis of this compound from 2,4-dimethyl-1-pentanol using PBr₃.

Detailed Protocol:

-

Place 2,4-dimethyl-1-pentanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the alcohol with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated period.

-

Gently heat the mixture to reflux for a specified time to ensure the reaction goes to completion.

-

After cooling, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions and as a precursor to organometallic reagents.

4.1. Grignard Reagent Formation

One of the most important applications of this compound is its conversion to the corresponding Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This is achieved by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a powerful nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Logical Flow: From Alkyl Halide to Functionalized Products

Caption: The synthetic utility of this compound via the formation of a Grignard reagent.

4.2. Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is a good substrate for Sₙ2 reactions. It can react with a variety of nucleophiles to introduce different functional groups into the molecule. Examples include reactions with alkoxides to form ethers (Williamson ether synthesis), with cyanide to form nitriles, and with amines to form substituted amines.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10] All metal equipment should be grounded to prevent static discharge.[8] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9]

References

- 1. This compound | 6570-91-8 [sigmaaldrich.com]

- 2. This compound | C7H15Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:6570-91-8 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. (2R)-1-bromo-2,4-dimethylpentane | C7H15Br | CID 44517869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H15Br) [pubchemlite.lcsb.uni.lu]

- 7. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl halides are foundational building blocks in the arsenal of synthetic organic chemistry, serving as versatile precursors for a vast array of molecular transformations.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they function as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] Among this class of compounds, 1-Bromo-2,4-dimethylpentane (CAS No: 6570-91-8) presents a unique structural motif. As a primary alkyl halide, it possesses inherent reactivity towards nucleophilic substitution, yet the substitution pattern on its aliphatic chain introduces significant steric considerations that modulate its reaction profile.[4]

This technical guide provides a comprehensive overview of this compound, designed for professionals in research and drug development. It delves into the compound's structural elucidation via IUPAC nomenclature, details its physicochemical properties, presents a robust synthesis protocol, and explores its characteristic reactivity and synthetic potential. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

PART 1: Nomenclature and Structural Elucidation

The systematic IUPAC name, This compound , precisely defines the molecule's connectivity.[1] A breakdown of the name confirms its structure:

-

Pentane: The parent hydrocarbon is a five-carbon chain.

-

1-Bromo: A bromine atom is substituted at the first carbon (C1) of the chain.

-

2,4-dimethyl: Two methyl groups are attached as substituents, one at the second carbon (C2) and one at the fourth carbon (C4).

The carbon atom at position 2 (C2) is a chiral center, meaning this compound can exist as (R)- and (S)-enantiomers.[4] For most commercial and general laboratory applications, it is supplied as a racemic mixture.

PART 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in the laboratory. The data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6570-91-8 | [1][5] |

| Molecular Formula | C₇H₁₅Br | [1][5] |

| Molecular Weight | 179.10 g/mol | [1][5] |

| Boiling Point | 159.7 ± 8.0 °C (at 760 mmHg) | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.446 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its parent alkane, 2,4-dimethylpentane, and the known effects of a terminal bromine substituent.[2][6]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz): The presence of the electronegative bromine atom will deshield the adjacent protons on C1, shifting them downfield.

-

δ ~3.3-3.5 ppm (m, 2H): The two protons on C1 (-CH₂Br). The multiplet arises from coupling to the single proton on C2.

-

δ ~1.8-2.0 ppm (m, 1H): The proton on C2 (-CH(CH₃)-).

-

δ ~1.6-1.8 ppm (m, 1H): The proton on C4 (-CH(CH₃)₂).

-

δ ~1.1-1.3 ppm (m, 2H): The two protons on C3 (-CH₂-).

-

δ ~0.9-1.0 ppm (m, 9H): Overlapping signals from the three methyl groups (the one on C2 and the two on C4).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz): The carbon bonded to bromine will be shifted significantly downfield. Due to the molecule's asymmetry, all seven carbons are chemically non-equivalent and should produce distinct signals.

-

δ ~35-40 ppm: C1 (-CH₂Br)

-

Other signals: The remaining six carbons will appear in the typical alkane region (δ ~15-50 ppm).

PART 3: Synthesis Protocol

The most direct and common laboratory synthesis of this compound is via the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethylpentan-1-ol. The use of phosphorus tribromide (PBr₃) is a standard and effective method for this transformation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven or by flame-drying under vacuum to prevent the hydrolysis of PBr₃. The apparatus is assembled and maintained under a positive pressure of an inert gas like nitrogen or argon.

-

Reaction Setup: 2,4-dimethylpentan-1-ol (1.0 eq) is dissolved in anhydrous diethyl ether in the reaction flask. The solution is cooled to 0 °C in an ice-water bath with magnetic stirring.

-

Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise via the addition funnel. Causality: This addition must be slow and controlled because the reaction is exothermic. PBr₃ is a dense and highly reactive liquid that reacts violently with water. Maintaining a low temperature minimizes side reactions and prevents loss of the volatile ether solvent.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts like HBr), water, and finally brine. Trustworthiness: Each washing step is crucial for removing impurities. The bicarbonate wash is a self-validating step; cessation of gas evolution indicates the removal of acid.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound.

PART 4: Chemical Reactivity and Synthetic Utility

As a primary alkyl halide, this compound is a substrate for both substitution (Sₙ2) and elimination (E2) reactions. However, the methyl group at the C2 position provides significant steric hindrance, which slows the rate of direct Sₙ2 attack compared to unbranched primary halides like 1-bromopentane.[4] This steric factor is a key consideration in experimental design.

The Grignard Reaction: A Key Application

One of the most valuable transformations of this compound is its conversion to the corresponding Grignard reagent, (2,4-dimethylpentyl)magnesium bromide. This creates a potent carbon-based nucleophile, essential for forming new carbon-carbon bonds.

Caption: Formation and reaction of a Grignard reagent.

Protocol: Grignard Reagent Formation and Reaction with Acetone

-

Activation of Magnesium: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is often added. Expertise: Magnesium is coated with a passivating oxide layer. The iodine sublimates upon gentle heating, etching the surface and exposing fresh, reactive magnesium. Initiation is often the most critical step of a Grignard reaction.

-

Initiation: A small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added to the magnesium. The reaction is initiated by gentle warming or sonication until the iodine color fades and bubbling is observed.

-

Grignard Formation: The remainder of the alkyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred for an additional hour.

-

Reaction with Electrophile: The Grignard solution is cooled to 0 °C, and a solution of acetone (1.0 eq) in anhydrous ether is added dropwise. An exothermic reaction will occur.

-

Work-up: The reaction is quenched by slow addition of a saturated aqueous solution of ammonium chloride. This protonates the resulting alkoxide and dissolves the magnesium salts. The product is then extracted into ether, washed, dried, and purified.

PART 5: Applications in Drug Discovery

While direct incorporation of the this compound moiety into final drug compounds is uncommon, its value lies in its role as a synthetic intermediate.[6][7] The 2,4-dimethylpentyl group, often referred to as a "diisobutyl" fragment, can be introduced into a target molecule using the Grignard reagent described above. This fragment can serve several purposes in drug design:

-

Modulating Lipophilicity: The branched, non-polar alkyl chain can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes or the blood-brain barrier.[6]

-

Steric Shielding: The bulky nature of the group can be used to sterically block a specific site on a molecule from metabolic degradation, thereby increasing the drug's half-life.

-

Exploring Structure-Activity Relationships (SAR): Medicinal chemists can use this building block to probe the size and shape of a receptor's binding pocket. Synthesizing a series of analogs with varying alkyl groups is a standard strategy in lead optimization.[3]

Conclusion

This compound is a valuable, sterically defined primary alkyl halide. Its correct identification through IUPAC nomenclature is the first step to its effective utilization. While its reactivity is modulated by steric hindrance at the C2 position, it remains a potent precursor for nucleophilic substitution and, most importantly, for the formation of the corresponding Grignard reagent. The protocols detailed herein provide a reliable framework for its synthesis and application, empowering researchers to leverage this unique building block in the complex, multi-step syntheses required for modern drug discovery and development.

References

- 1. This compound | C7H15Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. nbinno.com [nbinno.com]

- 4. (2R)-1-bromo-2,4-dimethylpentane | C7H15Br | CID 44517869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-methylpentane(626-88-0) 1H NMR [m.chemicalbook.com]

- 6. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - this compound (C7H15Br) [pubchemlite.lcsb.uni.lu]

1-Bromo-2,4-dimethylpentane boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,4-dimethylpentane, with a Focus on Boiling Point

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS: 6570-91-8), a branched primary alkyl halide. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, with a specific focus on its boiling point and the structural factors that influence it. This guide includes a representative synthesis protocol, detailed experimental procedures for accurate boiling point determination, and essential safety and handling information. The methodologies are presented to ensure scientific integrity and reproducibility, supported by authoritative references.

Introduction to this compound

This compound is a halogenated hydrocarbon with the chemical formula C₇H₁₅Br.[1][2][3] As a primary alkyl halide, the bromine atom is bonded to a carbon atom that is attached to only one other carbon atom, classifying it as a 1° alkyl halide.[4] Its structure, featuring methyl branching at positions 2 and 4, imparts significant steric characteristics that influence its reactivity and physical properties, making it a valuable substrate for mechanistic studies and a building block in targeted organic synthesis.

The IUPAC name for this chiral molecule is this compound.[3][5] Understanding its physical properties, particularly its boiling point, is fundamental for its purification, handling, and application in synthetic workflows.

Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below. These values are critical for laboratory applications, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 6570-91-8 | [1][2][3] |

| Molecular Formula | C₇H₁₅Br | [1][2][3] |

| Molecular Weight | 179.10 g/mol | [2][3] |

| Boiling Point | 159.7 ± 8.0 °C (at 760 mmHg) | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 45.3 ± 13.6 °C | [1][2] |

| Refractive Index | 1.446 | [1][2] |

| LogP | 3.97 | [1][2] |

In-Depth Analysis of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkyl halides, this property is primarily dictated by the strength of intermolecular forces, which are influenced by molecular weight, polarity, and molecular shape.

-

Influence of Molecular Weight and Halogen Type: Boiling points of alkyl halides increase with molecular mass.[6] For a given alkyl group, the boiling point follows the order R-I > R-Br > R-Cl > R-F, which corresponds to the increasing strength of van der Waals dispersion forces due to the greater number of electrons and higher polarizability of the larger halogen atoms.[4][6]

-

The Critical Role of Structural Isomerism: The most significant factor influencing the boiling point of this compound is its branched structure. Compared to a linear isomer of similar mass, such as 1-bromoheptane, branched alkanes exhibit lower boiling points.[7] The methyl groups at the 2 and 4 positions cause the molecule to adopt a more compact, spherical shape. This reduces the available surface area for intermolecular contact, thereby weakening the overall van der Waals attractive forces between adjacent molecules.[7] Consequently, less thermal energy is required to overcome these forces and transition the substance into the gaseous phase. For instance, the linear 1-bromobutane has a boiling point of 100 °C, whereas its branched isomer, 2-bromo-2-methylpropane (t-butyl bromide), has a significantly lower boiling point of 72 °C.[7]

Representative Synthesis of this compound

A standard and reliable method for preparing primary alkyl bromides is the nucleophilic substitution of the corresponding primary alcohol using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism and is effective for converting 2,4-dimethyl-1-pentanol to this compound.

Experimental Protocol: Synthesis from 2,4-dimethyl-1-pentanol

This protocol is adapted from established procedures for the synthesis of similar primary alkyl halides.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,4-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

-

Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acidic residues) and brine. Dry the organic layer over anhydrous magnesium sulfate.[8]

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization. While several methods exist, the Thiele tube method is highly recommended for its simplicity and efficiency with small sample quantities.[9]

Recommended Protocol: Thiele Tube Method

This protocol provides a self-validating system for obtaining a reliable boiling point measurement.[9]

-

Sample Preparation: Add approximately 0.5 mL of the purified this compound into a small test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully submerged below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner.[9] Causality Note: The unique shape of the Thiele tube creates a convection current, ensuring slow and uniform heating of the sample.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools. This marks the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Data Recording: Record the temperature and the ambient barometric pressure. If the pressure is not 760 mmHg, a pressure correction may be necessary for standardization.

Caption: Step-by-step workflow for boiling point determination using a Thiele tube.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazards: The compound is a flammable liquid and vapor. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[3]

-

Handling: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Ground all equipment when transferring material to prevent static discharge.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]

Conclusion

The boiling point of this compound is predicted to be 159.7 ± 8.0 °C at standard pressure.[1][2] This value is a direct consequence of its molecular weight and, more significantly, its branched structure, which limits the effectiveness of intermolecular van der Waals forces compared to its linear isomers. The protocols for synthesis and boiling point determination provided in this guide offer a reliable framework for researchers working with this compound, emphasizing safety, accuracy, and an understanding of the underlying chemical principles.

References

- 1. This compound | CAS#:6570-91-8 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H15Br | CID 20344599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 6570-91-8 [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. Chapter 7 Notes [web.pdx.edu]

- 8. 1-Bromo-4,4-dimethylpentane | 6570-95-2 | Benchchem [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Density of 1-Bromo-2,4-dimethylpentane

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. 1-Bromo-2,4-dimethylpentane (CAS: 6570-91-8), a branched-chain alkyl halide, serves as a valuable building block and intermediate. Its utility in nucleophilic substitution and organometallic reactions makes a thorough understanding of its physicochemical properties essential for predictable and scalable outcomes. Among these properties, density (ρ) is a fundamental parameter that influences everything from reaction kinetics and fluid dynamics in process scale-up to the formulation of final drug products.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the determination of the density of this compound. Moving beyond a simple statement of a value, we will explore the causality behind experimental choices, establish self-validating protocols for ensuring data integrity, and ground our discussion in authoritative methodologies. The currently available literature reports a density of 1.1 ± 0.1 g/cm³ [1]; however, this value lacks the critical context of temperature, purity, and methodology required for high-stakes research. This guide will empower the scientist to precisely determine this value under controlled, reproducible conditions.

Core Physicochemical Properties

A summary of the known properties of this compound provides the necessary context for its handling and measurement.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [2] |

| Reported Density | 1.1 ± 0.1 g/cm³ (unspecified temp.) | [1] |

| Boiling Point | 159.7 ± 8.0 °C at 760 mmHg | [1] |

| Flash Point | 45.3 ± 13.6 °C | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6570-91-8 | [2] |

The Imperative of Purity in Density Measurement

The accuracy of a density measurement is inextricably linked to the purity of the sample. For this compound, which is typically synthesized via the hydrobromination of an alkene (e.g., 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene), several impurities can significantly skew results.

Common Synthesis-Related Impurities:

-

Unreacted Alkenes: 2,4-dimethyl-1-pentene or 2,4-dimethyl-2-pentene.

-

Isomeric Byproducts: Markovnikov addition to 2,4-dimethyl-2-pentene could yield the tertiary bromide, 2-bromo-2,4-dimethylpentane.

-

Saturated Hydrocarbons: Over-reduction or impurities in starting materials could lead to the presence of 2,4-dimethylpentane.

The densities of these potential contaminants are substantially lower than that of the target compound, as shown below.

| Compound | Type | Density (g/cm³) |

| This compound | Product | ~1.1 |

| 2,4-Dimethyl-1-pentene | Impurity (Alkene) | ~0.694 |

| 2,4-Dimethyl-2-pentene | Impurity (Alkene) | ~0.696[3] |

| 2,4-Dimethylpentane | Impurity (Alkane) | ~0.673 - 0.697 |

Causality Insight: A mere 1% contamination by mass with a precursor like 2,4-dimethyl-2-pentene would lead to a significant, measurable decrease in the observed density. Therefore, purification of the sample (e.g., by fractional distillation) and verification of its purity (e.g., via GC-MS or ¹H NMR) are not preparatory steps but are integral to the validity of the measurement itself.

Experimental Determination of Density: A Validated Approach

Two highly accurate methods are prevalent in research settings for liquid density determination: the classical gravimetric approach using a pycnometer and the modern instrumental method using an oscillating U-tube densitometer . The choice depends on available equipment, sample volume, and desired throughput.

Method 1: Precision Density by Pycnometry

This gravimetric method is a gold standard for accuracy, relying on the precise measurement of the mass of a known, calibrated volume.

Experimental Workflow: Pycnometry

Caption: Workflow for density determination using a pycnometer.

Detailed Step-by-Step Protocol (Pycnometry)

A. Safety Precautions:

-

Chemical Hazards: this compound is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation[2]. All handling must occur within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

-

Waste Disposal: Dispose of all halogenated organic waste in a designated, sealed container.

B. Calibration of the Pycnometer (e.g., at 20.0 °C):

-

Cleaning: Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone), followed by deionized water. Dry completely in an oven at 105 °C and allow to cool to ambient temperature in a desiccator.

-

Initial Weighing: Using a 4- or 5-place analytical balance, weigh the clean, dry pycnometer with its stopper (m_empty). Record the mass.

-

Filling with Water: Fill the pycnometer with high-purity, degassed deionized water. Insert the stopper, ensuring water overflows through the capillary to eliminate air bubbles.

-

Temperature Equilibration: Submerge the filled pycnometer in a constant-temperature water bath set to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow it to equilibrate for at least 30 minutes.

-

Final Weighing: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free wipe, and weigh it (m_water).

-

Volume Calculation: Calculate the precise volume (V_pyc) of the pycnometer at the calibration temperature using the known density of water (ρ_water) at that temperature.

-

Formula:V_pyc = (m_water - m_empty) / ρ_water

-

Trustworthiness Check: The density of water at 20.0 °C is a well-established standard, approximately 0.998203 g/cm³. Using this certified value grounds the calibration in an authoritative standard.

-

C. Measurement of this compound:

-

Preparation: Ensure the calibrated pycnometer is clean and completely dry.

-

Sample Weighing: Weigh the empty, dry pycnometer (m_empty).

-

Filling: Fill the pycnometer with your purified this compound sample inside a fume hood.

-

Equilibration & Weighing: Repeat the temperature equilibration (Step B4) and weighing (Step B5) process, recording the mass of the pycnometer filled with the sample (m_sample).

-

Density Calculation:

-

Calculate the mass of the sample: m_net = m_sample - m_empty

-

Calculate the density of the sample at temperature T: ρ_sample = m_net / V_pyc

-

Method 2: High-Throughput Density by Digital Densitometry

Modern digital densitometers utilize an oscillating U-tube. The tube is excited to oscillate, and its resonant frequency changes based on the mass (and therefore density) of the liquid inside it. This method is fast, requires a small sample volume (typically < 2 mL), and has excellent temperature control.

Logical Framework for Accurate Measurement

Caption: Key factors influencing the accuracy of density measurements.

Protocol Outline (Oscillating U-Tube)

-

Instrument Calibration: Perform a two-point calibration check using dry air and high-purity, degassed deionized water as per the instrument manufacturer's instructions. This ensures the instrument constants are valid.

-

Temperature Setting: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20.0 °C or 25.0 °C).

-

Sample Injection: Using a Luer-lock syringe, slowly and carefully inject the purified this compound into the measurement cell, ensuring no air bubbles are introduced. Bubbles will cause erroneous, artificially low density readings.

-

Measurement: Allow the reading to stabilize, indicating thermal equilibrium has been reached. Record the density value, typically to four or five decimal places.

-

Cleaning: Thoroughly flush the cell with appropriate solvents (e.g., toluene followed by acetone) and dry with a stream of air to prepare for the next sample.

Conclusion

Determining an accurate density for this compound transcends the simple reporting of a number; it is a validation of sample purity and a cornerstone of reproducible science. While chemical catalogs provide an estimated value of 1.1 ± 0.1 g/cm³, this guide establishes the framework for its precise determination. By implementing rigorous, self-validating protocols—whether the classical pycnometric method or modern digital densitometry—researchers can ensure the integrity of their data. The causality is clear: meticulous control over sample purity and temperature is not optional but essential for generating authoritative and trustworthy physicochemical data that can be confidently applied in drug development and synthetic chemistry.

References

An In-depth Technical Guide to 1-Bromo-2,4-dimethylpentane (C₇H₁₅Br)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Alkyl Halide

Welcome, esteemed colleagues, to a comprehensive exploration of 1-bromo-2,4-dimethylpentane. As a Senior Application Scientist, my objective is to present not merely a collection of facts, but a narrative of scientific integrity and logical application. This guide is crafted with full editorial control to provide an intuitive and thorough understanding of this unique branched-chain alkyl halide. We will delve into its synthesis, characterization, and reactivity, emphasizing the causality behind experimental choices and ensuring that each protocol is a self-validating system. Every claim and procedure is grounded in authoritative sources to uphold the highest standards of scientific rigor.

Section 1: Synthesis of this compound

The synthesis of this compound can be approached through two primary, highly effective routes: the free-radical bromination of 2,4-dimethylpentane and the anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene. The choice between these methods often depends on the availability of starting materials and the desired selectivity.

Free-Radical Bromination of 2,4-Dimethylpentane

This method leverages the selective nature of bromine radicals to abstract a hydrogen atom from the alkane, followed by reaction with molecular bromine. The stability of the resulting alkyl radical dictates the regioselectivity of the reaction.

Mechanism: The reaction proceeds via a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[1][2]

-

Initiation: The process begins with the homolytic cleavage of the Br-Br bond, typically initiated by UV light or heat, to generate two bromine radicals.[1]

-

Propagation: A bromine radical abstracts a hydrogen atom from 2,4-dimethylpentane to form the most stable possible alkyl radical and a molecule of hydrogen bromide. The resulting alkyl radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain reaction.[1]

-

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical.[1]

Caption: Free-Radical Bromination Mechanism.

Experimental Protocol: Free-Radical Bromination

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

-

Reagents: In the round-bottom flask, place 2,4-dimethylpentane (1.0 eq). In the dropping funnel, place a solution of bromine (1.0 eq) in a suitable inert solvent like carbon tetrachloride or dichloromethane.

-

Initiation: Illuminate the flask with a UV lamp.

-

Reaction: Slowly add the bromine solution from the dropping funnel to the refluxing alkane. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Work-up: After the addition is complete and the color has faded, cool the reaction mixture. Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Anti-Markovnikov Hydrobromination of 2,4-Dimethyl-1-pentene

This method involves the addition of hydrogen bromide (HBr) across the double bond of 2,4-dimethyl-1-pentene in the presence of a radical initiator, such as a peroxide. This leads to the formation of the less substituted alkyl bromide, which is the desired product in this case.[3]

Mechanism: The anti-Markovnikov addition of HBr proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the peroxide.[3]

-

Initiation: The peroxide initiator (ROOR) undergoes homolysis upon heating to generate two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to form an alcohol (ROH) and a bromine radical (Br•).[3]

-

Propagation: The bromine radical adds to the double bond of the alkene at the less substituted carbon to generate the more stable secondary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical.[3]

-

Termination: The reaction is terminated by the combination of any two radical species in the reaction mixture.

Caption: Anti-Markovnikov Hydrobromination Mechanism.

Experimental Protocol: Anti-Markovnikov Hydrobromination

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add 2,4-dimethyl-1-pentene (1.0 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reaction: Cool the mixture in an ice bath and bubble HBr gas through the solution, or add a solution of HBr in a suitable solvent. The reaction is typically exothermic.

-

Work-up: Once the reaction is complete (monitored by TLC or GC), pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the product can be purified by distillation under reduced pressure.

Section 2: Spectroscopic and Physical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized this compound. The following data is predicted based on the analysis of similar bromoalkanes and the parent hydrocarbon, 2,4-dimethylpentane.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | [4] |

| Molecular Weight | 179.10 g/mol | [4] |

| Boiling Point | 159.7 ± 8.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| CAS Number | 6570-91-8 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 3.3-3.5 ppm (m, 2H): The two diastereotopic protons on the carbon bearing the bromine atom (-CH₂Br). The multiplet arises from coupling to the adjacent methine proton.

-

δ 1.8-2.0 ppm (m, 1H): The methine proton at the C2 position.

-

δ 1.5-1.7 ppm (m, 1H): The methine proton at the C4 position.

-

δ 1.1-1.3 ppm (m, 2H): The two diastereotopic protons of the methylene group at the C3 position.

-

δ 0.9-1.0 ppm (d, 6H): The two methyl groups attached to the C4 methine.

-

δ 0.8-0.9 ppm (d, 6H): The two methyl groups attached to the C2 methine.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 40-45 ppm: The carbon atom bonded to bromine (-CH₂Br).

-

δ 35-40 ppm: The methine carbon at the C2 position.

-

δ 40-45 ppm: The methylene carbon at the C3 position.

-

δ 25-30 ppm: The methine carbon at the C4 position.

-

δ 20-25 ppm: The four methyl carbons. Due to the chirality at C2, the two methyl groups on C4 and the two methyls on C2 might show slight differences in their chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a saturated alkyl halide.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960-2850 | C-H stretch | Strong |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1385-1365 | C-H bend (gem-dimethyl) | Medium-Strong |

| 650-550 | C-Br stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with the M+ and M+2 peaks having nearly equal intensity.

Predicted Fragmentation Pattern:

-

m/z 178/180 (M⁺): The molecular ion peak.

-

m/z 99: Loss of a bromine radical ([M-Br]⁺).

-

m/z 57: The isobutyl cation, a common fragment from the cleavage of the C3-C4 bond.

-

m/z 43: The isopropyl cation.

Section 3: Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily through its participation in nucleophilic substitution and Grignard reactions.

Grignard Reagent Formation and Subsequent Reactions

As a primary alkyl halide, this compound readily forms a Grignard reagent upon reaction with magnesium metal in an anhydrous ether solvent.[6] This organometallic reagent is a powerful nucleophile and a strong base.

Mechanism: The formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The resulting reagent, (2,4-dimethylpentyl)magnesium bromide, can then react with a variety of electrophiles, such as carbonyl compounds.[6]

Caption: Grignard Reaction Workflow.

Experimental Protocol: Grignard Reaction with Acetone

-